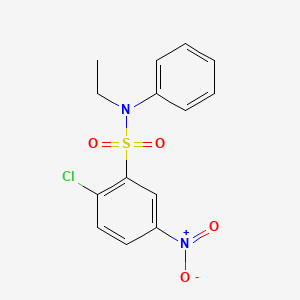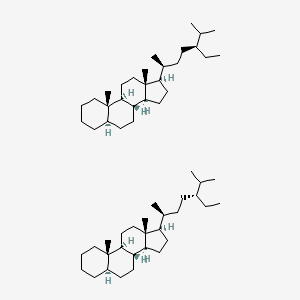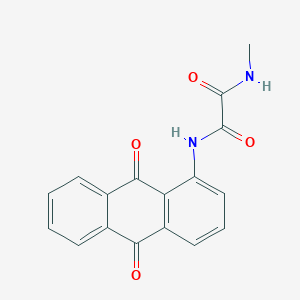
N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide is an organic compound with the molecular formula C14H13ClN2O4S and a molecular weight of 340.78 g/mol . This compound is characterized by the presence of an ethyl group, a chloro group, and a nitro group attached to a benzenesulfoanilide structure. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide typically involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with aniline in the presence of a base, followed by the alkylation of the resulting sulfonamide with ethyl iodide . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Reduction: Formation of N-Ethyl-2-chloro-5-aminobenzenesulfoanilide.
Oxidation: Formation of carboxylic acid derivatives.
Applications De Recherche Scientifique
N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes . The chloro group can also participate in nucleophilic substitution reactions, further modulating the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-2-chloro-5-nitrobenzenesulfoanilide
- N-Propyl-2-chloro-5-nitrobenzenesulfoanilide
- N-Ethyl-2-bromo-5-nitrobenzenesulfoanilide
Uniqueness
N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets. The combination of the chloro and nitro groups also provides distinct chemical properties that differentiate it from similar compounds .
Propriétés
Numéro CAS |
79-87-8 |
|---|---|
Formule moléculaire |
C14H13ClN2O4S |
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
2-chloro-N-ethyl-5-nitro-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C14H13ClN2O4S/c1-2-16(11-6-4-3-5-7-11)22(20,21)14-10-12(17(18)19)8-9-13(14)15/h3-10H,2H2,1H3 |
Clé InChI |
LZQPFRQJBCMKTR-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 3-[(2,3-diamino-4-pyridinyl)oxy]benzoate](/img/structure/B13790430.png)







![4-[4-(Benzoylamino)benzyl]aniline](/img/structure/B13790475.png)

